molecular formula C13H24N2O2 B1342474 4-(Boc-amino)-1-cyclopropyl-piperidine CAS No. 534595-68-1

4-(Boc-amino)-1-cyclopropyl-piperidine

Cat. No.: B1342474
CAS No.: 534595-68-1
M. Wt: 240.34 g/mol
InChI Key: QHPWESLNMUXZMX-UHFFFAOYSA-N
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Description

4-(Boc-amino)-1-cyclopropyl-piperidine is a chemical compound that features a piperidine ring substituted with a cyclopropyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-1-cyclopropyl-piperidine typically involves the protection of the amino group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclopropyl group can be introduced through various methods, including cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient processes. These may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)-1-cyclopropyl-piperidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyclopropyl group or other parts of the molecule.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-(Boc-amino)-1-cyclopropyl-piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block in the development of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(Boc-amino)-1-cyclopropyl-piperidine involves its interaction with various molecular targets. The Boc group provides protection to the amino group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the synthesis of more complex structures.

Comparison with Similar Compounds

Similar Compounds

    4-(Boc-amino)piperidine: Similar structure but lacks the cyclopropyl group.

    4-(Boc-amino)phenol: Contains a phenol group instead of a piperidine ring.

    N-Boc-piperidine: A simpler structure with only the Boc-protected piperidine ring.

Uniqueness

4-(Boc-amino)-1-cyclopropyl-piperidine is unique due to the presence of both the cyclopropyl group and the Boc-protected amino group. This combination allows for specific reactivity and applications that are not possible with simpler analogs.

Properties

IUPAC Name

tert-butyl N-(1-cyclopropylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15(9-7-10)11-4-5-11/h10-11H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPWESLNMUXZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609857
Record name tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534595-68-1
Record name tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 14.0 g (0.0699 mol) piperidin-4-yl-carbamic acid tert-butyl ester in 500 mL abs. MeOH 250 g of dried molecular sieves 3 Å were added. Under argon 39.9 mL (0.699 mol) acetic acid and 52.5 mL (0.262 mol) (1-ethoxy-cyclopropoxy)-trimethyl-silane were added. Finally 314.5 mL (0.3145 mol) of a 1 M NaCNBH3-solution in THF were added dropwise. After 20 min at room temperature the reaction mixture was stirred for 6 h at 60° C. The mixture was filtered over “Celite”. The filtrate was concentrated under reduced pressure. The resulting residue was taken up in 700 mL ethyl acetate and washed with 250 mL of a 1 M NaOH-solution. The aqueous layer was extracted with 300 mL ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO4 and concentrated under vacuo to give crude (1-cyclopropyl-piperidin-4-yl)-carbamic acid tert-butyl ester as a colorless solid.
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14 g
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reactant
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250 g
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52.5 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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